molecular formula C12H13NO2 B11896314 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

Cat. No.: B11896314
M. Wt: 203.24 g/mol
InChI Key: KIRFYWHTEUXUQO-UHFFFAOYSA-N
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Description

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole is a heterocyclic compound that features both an indole and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various synthetic routes, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indoles.

Scientific Research Applications

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxane: Similar in structure but with a six-membered ring.

    1,2-dioxolane: An isomer with adjacent oxygen atoms.

    Indole: Lacks the dioxolane ring but shares the indole moiety.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3

InChI Key

KIRFYWHTEUXUQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3OCCO3

Origin of Product

United States

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